molecular formula C10H10Br2O4 B13705002 Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate

Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate

Cat. No.: B13705002
M. Wt: 353.99 g/mol
InChI Key: JYSLPVGMSRYQNZ-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, along with a hydroxypropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the bromination of 4-hydroxyphenylpyruvic acid followed by esterification. The bromination is carried out using bromine in acetic acid, which introduces bromine atoms at the 3 and 5 positions of the phenyl ring. The resulting dibromo compound is then esterified with methanol in the presence of an acid catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination and esterification steps are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form the corresponding hydroxyphenyl compound.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

    Oxidation: Formation of 3,5-dibromo-4-hydroxybenzaldehyde or 3,5-dibromo-4-hydroxybenzoic acid.

    Reduction: Formation of 3,5-dibromo-4-hydroxyphenylmethanol.

    Substitution: Formation of 3,5-dibromo-4-aminophenyl or 3,5-dibromo-4-alkylphenyl derivatives.

Scientific Research Applications

Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl and bromine groups play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxyphenylpyruvic acid: A precursor in the synthesis of Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate.

    3,5-Dibromo-4-hydroxybenzaldehyde: An oxidation product with similar structural features.

    3,5-Dibromo-4-hydroxybenzoic acid: Another oxidation product with carboxylic acid functionality.

Uniqueness

This compound is unique due to its combination of bromine atoms and ester functionality, which imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C10H10Br2O4

Molecular Weight

353.99 g/mol

IUPAC Name

methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10Br2O4/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,13-14H,4H2,1H3

InChI Key

JYSLPVGMSRYQNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)O

Origin of Product

United States

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